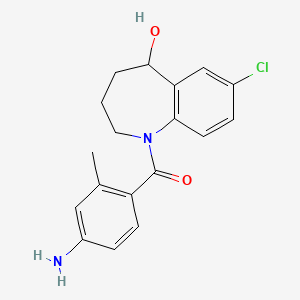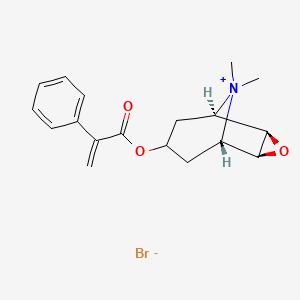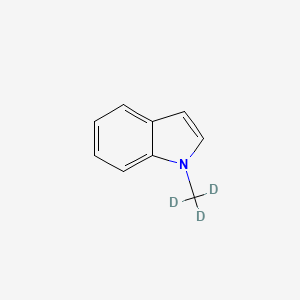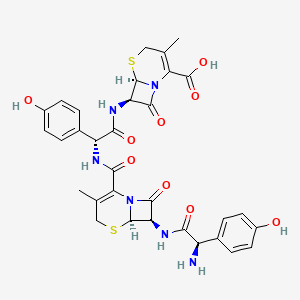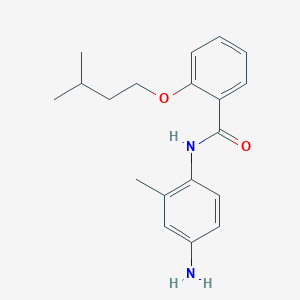![molecular formula C13H13N5O2S B1437071 3-(Methylthio)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-yl]-1H-pyrazole-5-amine CAS No. 1188304-93-9](/img/structure/B1437071.png)
3-(Methylthio)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-yl]-1H-pyrazole-5-amine
Overview
Description
The compound appears to be an organic molecule with several functional groups, including a methylthio group, a methoxyphenyl group, an oxadiazole ring, and a pyrazole ring with an amine group. These functional groups could potentially give the compound various chemical properties and reactivities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or studies, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of the compound, as implied by its name, is quite complex. It includes a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), an oxadiazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms), and phenyl rings (six-membered carbon rings) with methoxy (OCH3) and methylthio (SCH3) substituents.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amine group might be basic and nucleophilic, while the oxadiazole ring might participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of polar functional groups like the amine and the ether in the methoxy group could impact its solubility in different solvents.Scientific Research Applications
Heterocyclic Chemistry and Synthetic Applications
1,3,4-Oxadiazole derivatives, including those related to the queried compound, have been extensively explored for their utility in synthesizing a wide range of heterocyclic compounds. These compounds serve as building blocks for creating diverse heterocycles, demonstrating their significance in synthetic organic chemistry. For instance, 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones have been identified as valuable scaffolds for synthesizing heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, and oxadiazoles, highlighting the versatility of oxadiazole derivatives in chemical synthesis (Gomaa & Ali, 2020).
Pharmacological Applications
1,3,4-Oxadiazole and its derivatives exhibit a broad spectrum of biological activities, which makes them attractive candidates for drug development. These compounds have been found to possess anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. The structural feature of the 1,3,4-oxadiazole ring, including its ability to engage in weak interactions with enzymes and receptors, underlines its therapeutic potential across a wide range of medical conditions (Verma et al., 2019).
Significance in Drug Development
The incorporation of 1,3,4-oxadiazole rings into drug molecules has been a focus of recent pharmaceutical research due to their potential in enhancing drug efficacy and safety. These heterocyclic cores are explored for their role as bioisosteres of carboxylic acids, carboxamides, and esters, contributing significantly to the development of new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. This exploration emphasizes the importance of 1,3,4-oxadiazole derivatives in the rational design of new drugs, showcasing their relevance in addressing various health conditions with minimal toxicity (Rana, Salahuddin, & Sahu, 2020).
Safety And Hazards
Without specific toxicity data, it’s difficult to assess the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Future Directions
Future studies could aim to synthesize this compound and study its properties in more detail. Potential applications could be explored based on its reactivity and any biological activity it might exhibit.
Please note that this is a very general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies or data on this exact compound would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemical substances.
properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanyl-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c1-19-8-5-3-7(4-6-8)11-15-12(20-18-11)9-10(14)16-17-13(9)21-2/h3-6H,1-2H3,(H3,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOINLITXUSYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NN=C3SC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylthio)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-yl]-1H-pyrazole-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




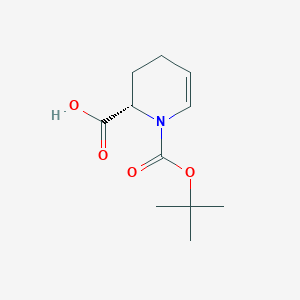
![1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine](/img/structure/B1436992.png)


